molecular formula C20H26N2O3 B2491362 1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034585-61-8

1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No. B2491362
CAS RN: 2034585-61-8
M. Wt: 342.439
InChI Key: LUGPQVWMHJTLBZ-UHFFFAOYSA-N
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Description

The compound of interest is a complex organic molecule that may be related to urea derivatives. These compounds often exhibit significant biological activities and have been the subject of extensive research for their potential therapeutic applications. However, direct studies on this specific compound are not readily available in the literature.

Synthesis Analysis

Research on related compounds, such as urea derivatives, indicates that their synthesis involves advanced organic reactions that can include cyclization, substitution, and the use of catalysts to improve yield and selectivity. For instance, derivatives of naphthyridin-2(1H)-on-3-yl ureas have been synthesized to improve aqueous solubility and pharmacokinetic properties, showcasing the complexity and potential of urea derivatives in medicinal chemistry (Ban et al., 2006).

Molecular Structure Analysis

Molecular structure analysis often involves computational and spectroscopic methods to elucidate the arrangement of atoms within a molecule. Studies on related compounds, such as urea derivatives, utilize NMR, X-ray crystallography, and computational modeling to understand the molecular geometry, which is critical for predicting the compound's reactivity and interaction with biological targets (Asiri et al., 2010).

Chemical Reactions and Properties

The reactivity of urea derivatives can be influenced by their functional groups. For example, the presence of a hydroxy or amino group can lead to specific chemical reactions, such as nucleophilic substitution or the formation of hydrogen bonds, which are critical for the compound's biological activity. The synthesis and reactivity of related compounds, like pyrazolines and pyran derivatives, have been explored for their potential in creating new chemical entities with therapeutic applications (Prasad et al., 2005).

properties

IUPAC Name

1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c23-19(16-9-12-25-13-10-16)8-11-21-20(24)22-14-17-6-3-5-15-4-1-2-7-18(15)17/h1-7,16,19,23H,8-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGPQVWMHJTLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)NCC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(naphthalen-1-ylmethyl)urea

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